molecular formula C7H7N3O2 B1531241 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 959238-51-8

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B1531241
CAS No.: 959238-51-8
M. Wt: 165.15 g/mol
InChI Key: AXSUVXXGOZEMQW-UHFFFAOYSA-N
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Description

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a compound that captures attention due to its unique structural features and diverse applications. Known for its complex fused ring system, this compound holds significant interest in various fields of scientific research, ranging from organic chemistry to pharmacology.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, inhibiting its activity and thus affecting cell proliferation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 by altering cell cycle progression and promoting cell death . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . This compound also interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting CDK2 and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic state of cells and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects . This localization is crucial for understanding its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves multiple steps. A common approach includes the cyclization of appropriate precursors under controlled conditions. Precursors often include derivatives of oxazole and pyrimidine, subjected to conditions like high temperatures or catalytic environments to encourage ring formation.

Industrial Production Methods: In industrial settings, the synthesis might leverage continuous flow processes to enhance yield and efficiency. Catalysts and solvents are selected to maximize purity and minimize by-products. For instance, transitioning from batch to continuous processes can optimize the scale of production.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound is versatile in its reactivity. It can undergo:

  • Oxidation: Generally with reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions using halogenated derivatives or activated carbon centers.

Common Reagents and Conditions Used in These Reactions: Reagents can include halogens for halogenation reactions, acids or bases for catalysis, and transition metals for more specialized transformations. Conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired reactivities and selectivities.

Major Products Formed from These Reactions: Products vary widely depending on the reaction pathway chosen. Oxidative reactions might yield carboxylic acids or ketones, while reductions could form alcohols or amines. Substitution reactions might result in derivatives with varied functional groups, enhancing the compound's utility in further applications.

Scientific Research Applications

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has carved out a niche across multiple research areas:

  • Chemistry: Acts as a building block for the synthesis of more complex molecules.

  • Biology: Explored for its potential in biochemical assays and interactions with enzymes.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic benefits.

  • Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

When compared with other compounds featuring oxazole or pyrimidine rings, 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern and fused ring system. Similar compounds include:

  • 1,3,4-Oxadiazoles

  • 1,2,4-Triazoles

  • Pyrimidine derivatives These compounds share some structural motifs but differ in their reactivity, stability, and application scope, highlighting the uniqueness of this compound.

Hope you find this deep dive enlightening! Let me know if there's anything else you'd like to explore.

Properties

IUPAC Name

2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUVXXGOZEMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650937
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-51-8
Record name 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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